(4-biphenylylmethylene)malononitrile
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Description
“(4-biphenylylmethylene)malononitrile” is a compound that is related to malononitrile . Malononitrile is an organic compound nitrile with the formula CH2(CN)2. It is a colorless or white solid, although aged samples appear yellow or even brown. It is a widely used building block in organic synthesis .
Synthesis Analysis
The synthesis of malononitrile-related compounds has been reported in various studies . For instance, malononitrile can be prepared by dehydration of cyanoacetamide . In another study, two sets of compounds incorporating malononitrile structures were synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is related to that of malononitrile . The molecular formula of malononitrile is CH2(CN)2 .Chemical Reactions Analysis
Malononitrile is involved in various chemical reactions. For example, it can be used in the Knoevenagel condensation, and it is a suitable starting material for the Gewald reaction . In another study, a reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-phenylphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-14(12-18)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZBXPYAOHDAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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